molecular formula C14H9NO5 B1593555 4-(4-Nitrobenzoyl)benzoic acid CAS No. 7377-13-1

4-(4-Nitrobenzoyl)benzoic acid

Cat. No.: B1593555
CAS No.: 7377-13-1
M. Wt: 271.22 g/mol
InChI Key: FGGHZEMNYJKTDV-UHFFFAOYSA-N
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Description

4-(4-Nitrobenzoyl)benzoic acid is an organic compound with the molecular formula C14H9NO5. It is a derivative of benzoic acid, where the benzoyl group is substituted with a nitro group at the para position. This compound is known for its pale yellow crystalline appearance and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-Nitrobenzoyl)benzoic acid can be synthesized through several methods. One common method involves the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate. Another method includes the nitration of polystyrene followed by the oxidation of the alkyl substituent .

Industrial Production Methods: In industrial settings, the compound is often prepared by reacting 4-nitrobenzoyl chloride with benzoic acid under controlled conditions. The reaction typically involves the use of a solvent like acetic acid and a catalyst such as sulfuric acid to facilitate the process .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrobenzoyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Reduction: 4-(4-Aminobenzoyl)benzoic acid.

    Substitution: Various esters and substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Nitrobenzoyl)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Nitrobenzoic acid
  • 3-Nitrobenzoic acid
  • 2-Nitrobenzoic acid
  • 3,5-Dinitrobenzoic acid

Comparison: 4-(4-Nitrobenzoyl)benzoic acid is unique due to the presence of both a nitro group and a benzoyl group, which allows it to participate in a wider range of chemical reactions compared to its simpler counterparts like 4-nitrobenzoic acid.

Properties

IUPAC Name

4-(4-nitrobenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5/c16-13(9-1-3-11(4-2-9)14(17)18)10-5-7-12(8-6-10)15(19)20/h1-8H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGHZEMNYJKTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308862
Record name 4-(4-Nitro-benzoyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7377-13-1
Record name 7377-13-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Nitro-benzoyl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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